N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzamide core with a butyl group, a chlorine atom, and a 4-methyl-1,3-oxazole moiety. The compound has the molecular formula and a molecular weight of 292.76 g/mol. It is primarily used as an intermediate in the synthesis of more complex organic molecules, showcasing potential biological activities due to its structural components.
This compound is classified under organic chemistry as a substituted benzamide and oxazole derivative. The synthesis of N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide has been documented in various chemical databases and literature, highlighting its relevance in medicinal chemistry and organic synthesis.
The synthesis of N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide typically involves several key steps:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield during the synthesis of this compound. Automated reactors allow for precise control over reaction parameters, ensuring consistent product quality and scalability.
The molecular structure of N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide can be represented with the following identifiers:
Property | Value |
---|---|
CAS Number | 57067-84-2 |
Molecular Formula | C15H17ClN2O2 |
Molecular Weight | 292.76 g/mol |
IUPAC Name | N-butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
InChI Key | ZRMXRAKRLMCKDG-UHFFFAOYSA-N |
Canonical SMILES | CCCC(NC1=NC(=CO1)C)C(=O)C2=CC=CC=C2Cl |
The structure features a benzene ring substituted with a butyl group and a chlorine atom, along with an oxazole ring that contributes to its chemical properties.
N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide can participate in various chemical reactions:
Substitution reactions typically result in products where the chlorine atom is replaced by other functional groups, while oxidation may lead to more complex derivatives that could have distinct biological acti
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5